molecular formula C23H24O5 B11160221 ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11160221
M. Wt: 380.4 g/mol
InChI Key: BNJZEYIZHZUXCN-UHFFFAOYSA-N
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Description

Ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylbenzyl alcohol with 4-methyl-7-hydroxy-2H-chromen-2-one in the presence of a suitable catalyst to form the intermediate 4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one. This intermediate is then esterified with ethyl 3-bromopropanoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Ethyl 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A simpler structure with similar biological activities.

    Warfarin: An anticoagulant with a different substitution pattern on the chromen-2-one core.

    Esculetin: A natural compound with antioxidant properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 3-[4-methyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C23H24O5/c1-4-26-22(24)12-11-20-16(3)19-10-9-18(13-21(19)28-23(20)25)27-14-17-7-5-15(2)6-8-17/h5-10,13H,4,11-12,14H2,1-3H3

InChI Key

BNJZEYIZHZUXCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)C)OC1=O)C

Origin of Product

United States

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